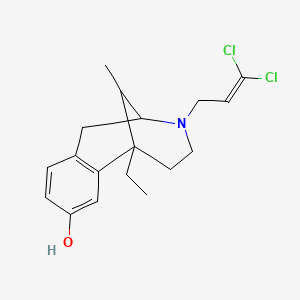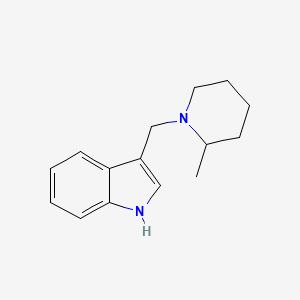
3-((2-Methylpiperidino)methyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Methylpiperidino)methyl)indole is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The indole nucleus is a common structural motif in many biologically active compounds, making it a valuable target for chemical synthesis and research.
Preparation Methods
The synthesis of 3-((2-Methylpiperidino)methyl)indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system. For this compound, the starting materials would include 2-methylpiperidine and an appropriate aldehyde or ketone.
In an industrial setting, the production of indole derivatives often involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of environmentally benign solvents, such as water, has also been explored to promote sustainable and green chemistry practices .
Chemical Reactions Analysis
3-((2-Methylpiperidino)methyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Addition: The compound can participate in addition reactions with various electrophiles and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the indole ring can yield nitroindoles, while halogenation can produce halogenated indoles .
Scientific Research Applications
3-((2-Methylpiperidino)methyl)indole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Indole derivatives, including this compound, have been studied for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets and pathways. It has been investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals. .
Mechanism of Action
The mechanism of action of 3-((2-Methylpiperidino)methyl)indole involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, which play a role in mood regulation and other physiological processes. The compound’s effects on cellular pathways can result in changes in gene expression, protein function, and cellular signaling .
Comparison with Similar Compounds
3-((2-Methylpiperidino)methyl)indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpiperidino group can enhance its interaction with certain biological targets and improve its pharmacokinetic properties .
Properties
CAS No. |
19213-29-7 |
|---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-[(2-methylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-12-6-4-5-9-17(12)11-13-10-16-15-8-3-2-7-14(13)15/h2-3,7-8,10,12,16H,4-6,9,11H2,1H3 |
InChI Key |
YUGZVPKKTDKFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=CNC3=CC=CC=C32 |
solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)
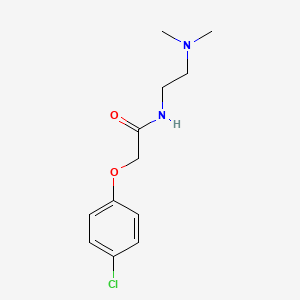
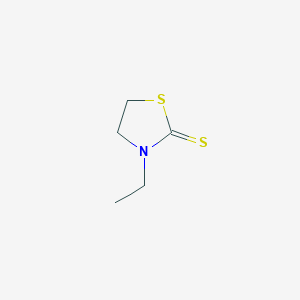
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
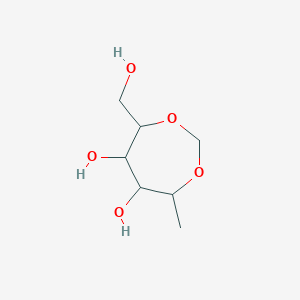
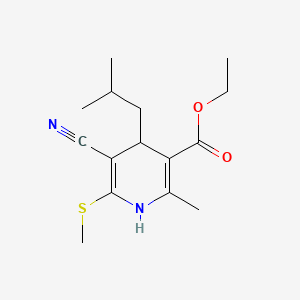
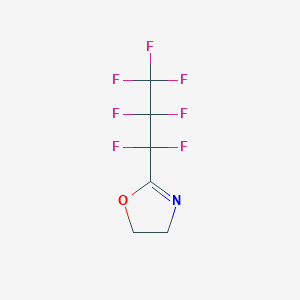
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)

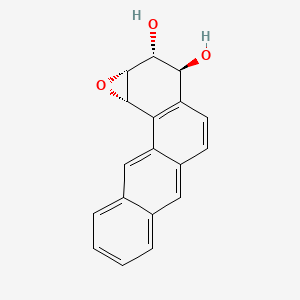
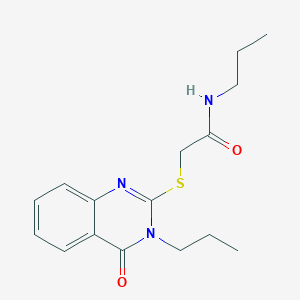
![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)
